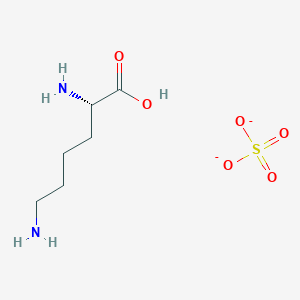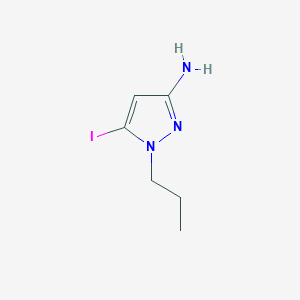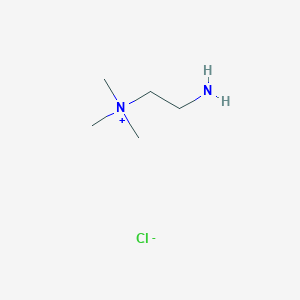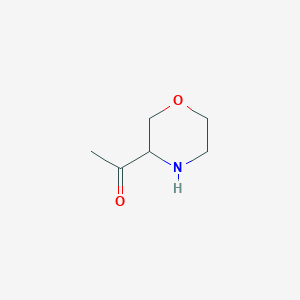
(2S)-2,6-diaminohexanoic acid sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-diaminohexanoic acid sulfate is a chemical compound that plays a significant role in various scientific fields. It is known for its unique properties and applications in chemistry, biology, medicine, and industry. This compound is a sulfate salt of 2,6-diaminohexanoic acid, which is an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid sulfate typically involves the reaction of 2,6-diaminohexanoic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves dissolving 2,6-diaminohexanoic acid in water, followed by the gradual addition of sulfuric acid while maintaining a specific temperature and pH. The resulting solution is then evaporated to obtain the sulfate salt in crystalline form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves similar steps as the laboratory synthesis but on a larger scale. The use of advanced purification techniques, such as crystallization and filtration, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-diaminohexanoic acid sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amino acid derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced amino acid derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
(2S)-2,6-diaminohexanoic acid sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2,6-diaminohexanoic acid sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,8-Diaminooctanoic Acid: Another amino acid derivative with similar properties.
Sulfur Compounds: Various sulfur-containing compounds that share some chemical characteristics with (2S)-2,6-diaminohexanoic acid sulfate.
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of both amino and sulfate groups. This unique combination of functional groups gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H14N2O6S-2 |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;sulfate |
InChI |
InChI=1S/C6H14N2O2.H2O4S/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3,4)/p-2/t5-;/m0./s1 |
InChI Key |
VJDRZAPMMKFJEA-JEDNCBNOSA-L |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11748244.png)
![1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748258.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748266.png)
![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748273.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748286.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748292.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748296.png)
![2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride](/img/structure/B11748300.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748327.png)
